molecular formula C13H18O3 B1332717 2-(2-Isopropylphenoxy)-2-methylpropanoic acid CAS No. 669726-38-9

2-(2-Isopropylphenoxy)-2-methylpropanoic acid

Cat. No. B1332717
M. Wt: 222.28 g/mol
InChI Key: SUUDZJXMAQKEGM-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)-2-methylpropanoic acid is a compound that can be associated with the family of arylpropanoic acids, which are known for their anti-inflammatory properties. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including ibuprofen and ketoprofen, are well-studied for their pharmacological effects. These compounds are synthesized to achieve high enantiomeric excess, which is crucial for their biological activity .

Synthesis Analysis

The synthesis of related arylpropanoic acids involves a combination of Sharpless epoxidation followed by catalytic hydrogenolysis to control stereochemistry . This method is particularly effective for producing optically active arylpropanoic acids, which are important for their enhanced therapeutic effects and reduced side effects. The synthesis also includes palladium-catalyzed coupling reactions with enantiopure iodophenylpropanoic acids, which are prepared using the aforementioned methodology .

Molecular Structure Analysis

The molecular structure and conformation of related compounds, such as 1,2-diphenylpropane and 2,3-diphenylpropanoic acid, have been studied using NMR spectroscopy . These studies have shown that the anti-periplanar conformation of the phenyl groups is predominant. The nonbonded interaction energies between different groups, such as phenyl and carboxylic acid, have been quantified, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical behavior of related compounds under electron impact ionization has been investigated, which is relevant for understanding the mass spectrometric properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid . The study found that compounds with similar structures tend to eliminate groups such as alkoxy, alcohol, or alkoxycarbonyl from the molecular ion. Additionally, the molecular ions can lose water, propene, or CO2, leading to the formation of various fragment ions, which are useful for structural elucidation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-Isopropylphenoxy)-2-methylpropanoic acid are not detailed in the provided papers, the general properties of arylpropanoic acids can be inferred. These compounds typically exhibit characteristics that make them suitable for pharmaceutical applications, such as moderate solubility in water, stability under physiological conditions, and the ability to engage in hydrogen bonding due to the presence of carboxylic acid groups . The enantiomeric purity of these compounds is also a critical factor that affects their pharmacokinetics and pharmacodynamics .

Scientific Research Applications

1. Biomolecular Chemistry and Structural Analysis

Isopropyl fibrates, related to 2-(2-Isopropylphenoxy)-2-methylpropanoic acid, exhibit interesting biomolecular properties. For instance, fenofibrate and isopropyl clofibrate, members of the fibrate family, show variations in their molecular structure affecting properties like hydrogen bond acceptability and membrane permeability. These characteristics are significant in understanding drug-prodrug relationships and designing more effective therapeutic agents (Balendiran et al., 2012).

2. Chemical Synthesis and Reactivity

The compound plays a role in the efficient synthesis of complex organic molecules. For instance, it is used in the beta-glycosidation of sterically hindered alcohols, demonstrating its utility in synthesizing a variety of biologically active compounds under mild conditions (Szpilman & Carreira, 2009). Additionally, its reactivity in generating specific addition products, as seen in studies involving 2-cyanoprop-2-yl radicals, highlights its potential in synthetic chemistry (Döpp & Becker, 2009).

3. Environmental and Material Science Applications

In the context of environmental science and material degradation, this compound has been studied for its role in the degradation of pharmaceuticals like ibuprofen. Understanding its interaction in processes like mechanochemistry provides insights into drug degradation pathways and environmental impact (Andini et al., 2012).

4. Biofuel Production

In bioengineering, the compound is instrumental in the production of biofuels. For instance, its derivative, 2-methylpropan-1-ol, has been used in engineered microbial pathways to produce biofuels like isobutanol under anaerobic conditions, offering a sustainable alternative to fossil fuels (Bastian et al., 2011).

5. Coordination Chemistry and Spectroscopic Studies

The compound's utility extends to coordination chemistry, where derivatives like 2-methyl-2-hydroxypropanoic acid are used to study complexation with elements like vanadium. These studies are essential for understanding ligand-metal interactions, which have implications in fields ranging from catalysis to biological systems (Tracey, 2003).

properties

IUPAC Name

2-methyl-2-(2-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)10-7-5-6-8-11(10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUDZJXMAQKEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364180
Record name 2-(2-isopropylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropylphenoxy)-2-methylpropanoic acid

CAS RN

669726-38-9
Record name 2-(2-isopropylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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